molecular formula C14H21N3O4S2 B5201545 1-(Benzenesulfonyl)-4-pyrrolidin-1-ylsulfonylpiperazine

1-(Benzenesulfonyl)-4-pyrrolidin-1-ylsulfonylpiperazine

Cat. No.: B5201545
M. Wt: 359.5 g/mol
InChI Key: GXOQYMPMCZKSFG-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-pyrrolidin-1-ylsulfonylpiperazine is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-4-pyrrolidin-1-ylsulfonylpiperazine typically involves multi-step organic reactionsThe reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-4-pyrrolidin-1-ylsulfonylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

1-(Benzenesulfonyl)-4-pyrrolidin-1-ylsulfonylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-4-pyrrolidin-1-ylsulfonylpiperazine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The sulfonyl groups play a crucial role in this binding process, interacting with amino acid residues in the enzyme’s active site . This interaction can disrupt the enzyme’s function, leading to the desired biological effect .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-pyrrolidin-1-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S2/c18-22(19,14-6-2-1-3-7-14)15-10-12-17(13-11-15)23(20,21)16-8-4-5-9-16/h1-3,6-7H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOQYMPMCZKSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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